molecular formula C10H13NO4S B1434093 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858252-19-3

2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1434093
CAS No.: 1858252-19-3
M. Wt: 243.28 g/mol
InChI Key: LBFIQHBTBGZVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a benzoic acid core substituted with a methyl group and a methyl(methylsulfonyl)amino group

Scientific Research Applications

2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is available from Combi-Blocks, Inc . It is recommended to handle the compound in accordance with good industrial hygiene and safety procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Methyl-3-carboxybenzoic acid.

    Reduction: 2-Methyl-3-[methyl(methylthio)amino]benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used[][3].

Mechanism of Action

The mechanism of action of 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is unique due to the presence of the methyl(methylsulfonyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

2-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFIQHBTBGZVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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